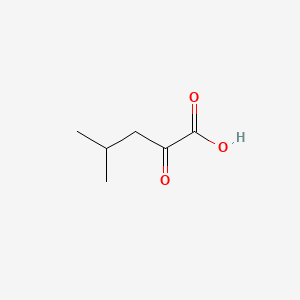

4-Methyl-2-oxopentanoic acid

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

4-Methyl-2-oxopentanoic acid, also known as α-Ketoisocaproic acid, is a metabolic intermediate in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .

Mode of Action

It is known to be involved in the catabolism of branched-chain amino acids (bcaas) such as leucine .

Biochemical Pathways

This compound is a key player in the metabolic pathway of the essential amino acid leucine . It is produced during the catabolism of leucine and is further metabolized by various enzymes in the body . It has been found to accumulate in certain metabolic disorders such as maple syrup urine disease .

Pharmacokinetics

It is known to be a metabolite produced during metabolic reactions in humans .

Result of Action

It has been implicated in the temporal patterns of ketometabolism in cerebral microdialysis fluids of patients with traumatic brain injury , underscoring its significance in biochemical pathways within the brain.

Action Environment

It is known that certain conditions, such as lactation, are associated with elevated catabolism of bcaas in mammary glands to produce this compound .

Analyse Biochimique

Biochemical Properties

4-Methyl-2-oxopentanoic acid is a key intermediate in the catabolism of leucine. It is produced by the transamination of leucine and subsequently undergoes oxidative decarboxylation to form isovaleryl-CoA. This compound interacts with several enzymes, including branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase complex. These interactions are crucial for the proper metabolism of branched-chain amino acids and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, this compound can modulate the expression of genes related to amino acid metabolism and energy production, thereby impacting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for branched-chain amino acid aminotransferase, facilitating the transfer of amino groups. Furthermore, it can inhibit or activate certain enzymes involved in amino acid metabolism, leading to changes in gene expression and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can promote normal metabolic function and energy production. At high doses, it may exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of branched-chain amino acids and the biosynthesis of other metabolites. It interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain α-keto acid dehydrogenase complex, which are essential for its metabolism. These interactions influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the mitochondria, where it participates in the catabolism of branched-chain amino acids. The specific localization of this compound is crucial for its activity and function, as it ensures its interaction with the appropriate enzymes and metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: L'acide alpha-cétoisocaproïque peut être synthétisé par transamination de la leucine. L'enzyme aminotransférase des acides aminés à chaîne ramifiée catalyse le transfert du groupe amine de la leucine à l'alpha-cétoglutarate, formant de l'acide alpha-cétoisocaproïque et du glutamate .

Méthodes de production industrielle: La production industrielle de l'acide alpha-cétoisocaproïque implique généralement la fermentation de la leucine en utilisant des souches spécifiques de bactéries ou de levures qui expriment les enzymes nécessaires au processus de transamination. Le bouillon de fermentation est ensuite traité pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions: L'acide alpha-cétoisocaproïque subit plusieurs types de réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour produire divers métabolites, tels que l'isovaléryl-CoA.

Réduction: Il peut être réduit pour former de l'acide hydroxyisocaproïque.

Transamination: Il peut participer à des réactions de transamination pour former d'autres acides aminés.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Transamination: Cette réaction nécessite généralement de l'alpha-cétoglutarate et l'enzyme aminotransférase des acides aminés à chaîne ramifiée.

Principaux produits:

Oxydation: Isovaléryl-CoA

Réduction: Acide hydroxyisocaproïque

Transamination: Glutamate et autres acides aminés

Applications de la recherche scientifique

L'acide alpha-cétoisocaproïque a plusieurs applications de recherche scientifique:

Chimie: Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie: Il est étudié pour son rôle dans le métabolisme des acides aminés et ses effets sur les processus cellulaires.

Médecine: Il est utilisé en thérapie nutritionnelle pour gérer l'insuffisance rénale chronique et la dysfonction rénale aiguë.

Industrie: Il est utilisé dans la production de compléments alimentaires et comme réactif biochimique.

Mécanisme d'action

L'acide alpha-cétoisocaproïque exerce ses effets principalement par son rôle dans le métabolisme des acides aminés. Il est impliqué dans le processus de transamination, où il agit comme un intermédiaire dans la conversion de la leucine en d'autres métabolites. Ce processus est crucial pour la production d'énergie et la synthèse de diverses molécules biologiques. Les cibles moléculaires comprennent des enzymes telles que l'aminotransférase des acides aminés à chaîne ramifiée et l'alpha-cétoglutarate .

Applications De Recherche Scientifique

Alpha-Ketoisocaproic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in amino acid metabolism and its effects on cellular processes.

Medicine: It is used in nutritional therapy for managing chronic renal failure and acute renal dysfunction.

Industry: It is used in the production of dietary supplements and as a biochemical reagent.

Comparaison Avec Des Composés Similaires

Composés similaires:

- Acide alpha-cétoisovalérique

- Acide alpha-cétobutyrique

- Acide alpha-cétoglutarique

- Acide alpha-céto-bêta-méthylvalérique

Comparaison: L'acide alpha-cétoisocaproïque est unique en raison de son rôle spécifique dans le métabolisme de la leucine. Alors que d'autres acides alpha-céto sont impliqués dans différentes voies métaboliques, l'acide alpha-cétoisocaproïque est spécifiquement lié à la dégradation de la leucine et à la production d'isovaléryl-CoA. Cette spécificité en fait un composé essentiel dans les études liées au métabolisme de la leucine et à ses effets biologiques associés .

Activité Biologique

4-Methyl-2-oxopentanoic acid, also known as α-ketoisocaproic acid (α-KIC), is a branched-chain keto acid that serves as an important metabolite in the catabolism of the essential amino acid leucine. This compound has garnered attention due to its diverse biological activities, including its role as a neurotoxin and metabolic toxin, as well as its implications in metabolic disorders and muscle physiology.

This compound has the chemical formula and a CAS number of 816-66-0. It is produced during the degradation of leucine, primarily in muscle tissue, and is involved in various metabolic pathways. The compound can be metabolized into several products, including acetyl-CoA, isovaleryl-CoA, and L-leucine itself, depending on the enzymatic context within tissues such as the liver and pancreas .

Neurotoxicity and Metabolic Effects

Research indicates that this compound exhibits neurotoxic properties. It has been shown to increase endoplasmic reticulum (ER) stress, promote lipid accumulation in preadipocytes, and induce insulin resistance by impairing mTOR signaling and autophagy pathways . A study demonstrated that treatment with this compound increased lipid accumulation and expression of lipogenic proteins in 3T3-L1 preadipocytes in a concentration-dependent manner (0-300 μM) .

Additionally, it was observed that this compound reduced metabolic activity in HT-22 cells, leading to increased reactive species production in hippocampal neurons. This suggests a potential mechanism for its neurotoxic effects, likely through mitochondrial dysfunction .

Insulin Secretion and Muscle Protein Synthesis

Interestingly, this compound has been linked to enhanced insulin secretion. In isolated pancreatic islets, it stimulated respiration and ketone body formation while also promoting biosynthetic activity . Furthermore, studies have indicated that this compound can increase protein synthesis in skeletal muscle and plasma leucine levels when administered at specific doses (400 μmol/kg/h) .

Case Studies

- Maple Syrup Urine Disease : In patients with this genetic disorder, there is an accumulation of branched-chain keto acids including this compound due to a deficiency in branched-chain alpha-keto acid dehydrogenase. This accumulation leads to neurotoxicity characterized by symptoms such as irritability and lethargy .

- Diabetes Research : In models of insulin resistance, exposure to this compound has been shown to exacerbate metabolic dysfunctions by increasing ER stress markers and lipid accumulation within adipose tissues .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Findings | Concentration/Model |

|---|---|---|

| Tomera et al. (2022) | Increased lipid accumulation; impaired mTOR signaling | 0–300 μM in preadipocytes |

| Park et al. (2022) | Stimulated insulin secretion; enhanced biosynthetic activity | ICV administration at 10 mmol/L |

| Research on HT-22 cells | Reduced metabolic ability; increased reactive species production | 1–10 mM concentration |

| Pancreatic islet study | Enhanced respiration; ketone body formation | Concentration-dependent uptake |

Propriétés

IUPAC Name |

4-methyl-2-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAJNAXTPSGJCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt) | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6061157 | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow liquid; fruity aroma | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

32 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.053-1.058 | |

| Record name | 4-Methyl-2-oxopentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

816-66-0 | |

| Record name | 4-Methyl-2-oxovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-methyl-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ketoisocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-KETOISOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUJ8AH400 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

8 - 10 °C | |

| Record name | Ketoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.